molecular formula C15H14O2 B14406536 9-Methyl-1,2-dihydroanthracene-1,2-diol CAS No. 88262-36-6

9-Methyl-1,2-dihydroanthracene-1,2-diol

Cat. No.: B14406536
CAS No.: 88262-36-6
M. Wt: 226.27 g/mol
InChI Key: OUZHRWZZWYQJBJ-UHFFFAOYSA-N
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Description

9-Methyl-1,2-dihydroanthracene-1,2-diol is a high-purity dihydrodiol compound of significant interest in environmental microbiology and bioremediation studies. This compound serves as a key structural analogue to cis-1,2-dihydroanthracene-1,2-diol, a well-characterized intermediate in the bacterial degradation pathway of anthracene, a model polycyclic aromatic hydrocarbon (PAH) . Research into such dihydrodiols is crucial for elucidating the mechanisms by which bacteria, including various Pseudomonas, Rhodococcus, and Mycobacterium species, initiate the breakdown of persistent environmental pollutants . The metabolic pathway typically begins with the enzymatic dioxygenation of the aromatic ring to form a cis-dihydrodiol, which is subsequently dehydrogenated and cleaved . Studying this compound and its derivatives provides valuable insights into the enzyme specificity and catalytic processes involved in PAH metabolism, aiding in the development of novel bioremediation strategies . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88262-36-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

9-methyl-1,2-dihydroanthracene-1,2-diol

InChI

InChI=1S/C15H14O2/c1-9-12-5-3-2-4-10(12)8-11-6-7-13(16)15(17)14(9)11/h2-8,13,15-17H,1H3

InChI Key

OUZHRWZZWYQJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C=CC2=CC3=CC=CC=C13)O)O

Origin of Product

United States

Polycyclic Aromatic Hydrocarbon Dihydrodiols: Structural Diversity and Relevance

Polycyclic aromatic hydrocarbons are a large class of organic compounds composed of two or more fused aromatic rings. nih.gov They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.gov The structural diversity of PAHs is vast, with variations in the number and arrangement of the aromatic rings, which can be linear, angular, or clustered. nih.gov This structural variety gives rise to a wide range of physicochemical properties and biological activities.

When PAHs enter a biological system, they are metabolized by a series of enzymes, primarily cytochrome P450 monooxygenases, to form various oxygenated derivatives, including epoxides, phenols, and dihydrodiols. nih.gov Dihydrodiols are of particular importance as they are often intermediates in the metabolic pathways that can lead to the detoxification and excretion of PAHs, but also in pathways that result in the formation of highly carcinogenic diol epoxides. nih.gov The position of the hydroxyl groups on the dihydrodiol can vary, leading to a number of possible isomers for each parent PAH. This isomeric diversity is a key factor in determining the ultimate biological fate and toxicological profile of the parent compound.

The relevance of PAH dihydrodiols extends from their role as metabolic intermediates to their utility as biomarkers of PAH exposure. The detection of specific dihydrodiols in biological samples can provide insights into the metabolic pathways that are active in an organism and the nature of the parent PAH to which it was exposed.

The Chemical and Biochemical Significance of Dihydroanthracene Diol Architectures

The dihydroanthracene diol architecture, as exemplified by derivatives of anthracene (B1667546), holds particular significance in the study of PAH metabolism. Anthracene, a three-ring linear PAH, can be metabolized to form various dihydrodiols, with the position of the hydroxyl groups influencing the subsequent metabolic steps.

From a chemical perspective, the presence of the hydroxyl groups in a dihydroanthracene diol introduces chirality to the molecule and provides reactive sites for further functionalization, both in biological systems and in synthetic organic chemistry. The stereochemistry of the dihydrodiol, whether the hydroxyl groups are in a cis or trans configuration, is determined by the enzymatic activity involved in its formation and plays a crucial role in its biological activity.

Biochemically, dihydroanthracene diols are substrates for enzymes such as dihydrodiol dehydrogenase, which can oxidize them to catechols. nih.gov This can be a detoxification step, but the resulting catechols can also undergo redox cycling, leading to the production of reactive oxygen species and oxidative stress. nih.gov More critically, certain dihydrodiols can be further metabolized by cytochrome P450 enzymes to form diol epoxides. nih.gov These diol epoxides are highly reactive electrophiles that can bind covalently to cellular macromolecules like DNA, forming adducts that can initiate carcinogenic processes. nih.gov The specific structure of the dihydroanthracene diol precursor is a key determinant of the geometry and reactivity of the resulting diol epoxide, and thus its carcinogenic potential.

Properties of Dihydroanthracene Diol and Related Structures
Compound NameMolecular FormulaMolar Mass (g/mol)Key Features
AnthraceneC₁₄H₁₀178.23Parent polycyclic aromatic hydrocarbon.
9,10-Dihydroanthracene-9,10-diolC₁₄H₁₂O₂212.24A dihydrodiol metabolite of anthracene.

Current Academic Research Focus on 9 Methyl 1,2 Dihydroanthracene 1,2 Diol and Methylated Dihydroanthracene Diol Analogues

Chemical Synthesis Strategies for Dihydroanthracene-1,2-diols

Chemical methods provide robust and scalable routes to dihydroanthracene diols. These strategies often involve the direct oxidation of an unsaturated precursor or multi-step sequences starting from more oxidized anthracene derivatives.

The direct conversion of an alkene to a vicinal diol is a fundamental transformation in organic chemistry. wikipedia.org This can be applied to the appropriate dihydroanthracene precursor containing a double bond at the 1,2-position. Standard dihydroxylating agents include high-oxidation-state transition metals like osmium and manganese.

Osmium Tetroxide (OsO₄) : This reagent is highly reliable for the syn-dihydroxylation of alkenes. Due to its toxicity and cost, it is typically used in catalytic amounts along with a stoichiometric co-oxidant such as N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org

Potassium Permanganate (B83412) (KMnO₄) : Cold, dilute, and alkaline potassium permanganate can also effect syn-dihydroxylation, though it can be prone to over-oxidation, leading to cleavage of the diol product. wikipedia.org

A model for this approach is the chemical oxidation of benz[a]anthracene, which yields a mixture of non-K-region trans-dihydrodiols, including the trans-1,2-dihydro-1,2-dihydroxybenz[a]anthracene. nih.gov This suggests that direct oxidation of a suitable dihydroanthracene precursor would likely yield the corresponding diol.

An alternative to direct dihydroxylation is to begin with a more highly oxidized and readily available anthracene derivative, such as an anthraquinone (B42736) or anthrone, and employ reductive methods to generate the target scaffold. beilstein-journals.orgresearchgate.net This multi-step approach offers flexibility in introducing various substituents.

A general synthetic sequence could involve:

Selection of a suitable precursor : For instance, a substituted anthraquinone could be chosen.

Reduction : The anthraquinone can be reduced to the corresponding anthracene or dihydroanthracene. A variety of reducing agents can be used, such as sodium borohydride (B1222165) in an alkaline medium, which has been shown to be effective in reducing bromoanthraquinones to the corresponding anthracenes in excellent yield. nih.gov Another method involves using a mixture of hydriodic acid, phosphorus, and iodine to synthesize substituted 9,10-dihydroanthracenes from anthraquinones. researchgate.net

Dihydroxylation : The resulting unsaturated hydrocarbon can then be dihydroxylated as described in the previous section.

This strategy is particularly useful for creating a library of derivatives, as a wide range of substituted anthraquinones are commercially available or accessible through established synthetic routes. nih.gov

Achieving stereocontrol in the synthesis of chiral diols is a primary objective. While the direct dihydroxylation methods mentioned earlier typically produce racemic or achiral meso compounds, asymmetric variants have been developed.

The most prominent of these is the Sharpless Asymmetric Dihydroxylation . This method uses a catalytic amount of osmium tetroxide in combination with a chiral ligand (derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids), a co-oxidant, and other additives. wikipedia.org By selecting the appropriate chiral ligand, one can favor the formation of one enantiomer of the diol over the other with high enantiomeric excess.

While specific applications of the Sharpless dihydroxylation to 9-methyl-1,2-dihydroanthracene are not extensively documented, the methodology is broadly applicable to a wide range of alkenes. In contrast, non-catalytic chemical oxidation methods, such as those used on benz[a]anthracene, typically result in the formation of trans-dihydrodiols, implying a different reaction mechanism that proceeds through an epoxide intermediate followed by hydrolysis. nih.gov

MethodKey ReagentsPrecursor TypeStereochemistryReference
Upjohn Dihydroxylationcat. OsO₄, NMOAlkenesyn-Diol (racemic) wikipedia.org
Permanganate OxidationCold, dilute KMnO₄Alkenesyn-Diol (racemic) wikipedia.org
Reductive RouteNaBH₄ or HI/P/I₂AnthraquinoneN/A (forms the hydrocarbon backbone) researchgate.netnih.gov
Sharpless Asymmetric Dihydroxylationcat. OsO₄, Chiral Ligand, NMOAlkeneEnantioselective syn-Diol wikipedia.org

Biocatalytic Approaches to Dihydroanthracene-1,2-diol Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of dihydroanthracene diols, dioxygenase and monooxygenase enzymes found in both bacteria and mammals are particularly effective.

Enzymatic systems are capable of dihydroxylating aromatic rings with remarkable precision.

Mammalian Systems : The metabolism of 9-methylanthracene (B110197) has been studied using rat liver microsomal preparations, which contain cytochrome P450 monooxygenases. nih.gov This system metabolizes 9-methylanthracene into several products, principally 9-hydroxymethylanthracene and the 1,2- and 3,4-dihydrodiols of the parent hydrocarbon. nih.gov The mechanism in these mammalian systems typically involves the formation of an arene oxide intermediate, which is then hydrolyzed by epoxide hydrolase to yield a trans-diol. nih.gov

Bacterial Systems : In contrast, bacterial dioxygenase enzymes, such as toluene (B28343) dioxygenases (TDOs), catalyze the direct incorporation of both atoms of molecular oxygen into the aromatic ring to produce cis-dihydrodiols. wikipedia.org For example, naphthalene (B1677914) is converted by naphthalene 1,2-dioxygenase into cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. drugbank.com These cis-dihydrodiols are versatile chiral intermediates for chemical synthesis.

A key advantage of biocatalysis is the exceptional level of control over the reaction's outcome.

Regioselectivity : The position of enzymatic attack on the aromatic ring is highly specific. In the metabolism of 9-methylanthracene by neonatal mouse liver microsomes, dihydroxylation occurs at both the 1,2- and 3,4-positions, demonstrating that the methyl group influences the regiochemical outcome. tandfonline.com

Enantioselectivity : Enzymatic reactions are inherently chiral and produce enantiomerically pure or enriched products. The metabolism of 9-methylanthracene by mouse liver microsomes is stereoselective, producing trans-dihydrodiols where the major enantiomers possess an R,R absolute configuration. tandfonline.com Similarly, bacterial dioxygenases exhibit high enantioselectivity, consistently producing a specific enantiomer of the cis-dihydrodiol. wikipedia.orgdrugbank.com This high degree of regio- and enantiocontrol makes biocatalysis a powerful tool for producing specific, optically active dihydroanthracene-1,2-diols that are difficult to access through conventional chemical means.

Biological SystemEnzyme TypeSubstrateProductStereochemistryReference
Rat/Mouse Liver MicrosomesCytochrome P450 Monooxygenase9-Methylanthracene1,2- and 3,4-Dihydrodiolstrans-(R,R) nih.govtandfonline.com
Bacteria (e.g., Pseudomonas)Naphthalene 1,2-DioxygenaseNaphthalene1,2-Dihydronaphthalene-1,2-diolcis-(1R,2S) drugbank.com
BacteriaToluene Dioxygenase (TDO)ArenesDihydrocatecholscis-Diol wikipedia.org

Configuration and Conformation of 1,2-Dihydroanthracene Diols (cis/trans, R/S Isomerism)

1,2-Dihydroanthracene diols can exist as both cis and trans diastereomers. In the cis isomer, the two hydroxyl groups are on the same side of the molecule's plane, while in the trans isomer, they are on opposite sides. youtube.comlibretexts.org This geometric isomerism arises from the restricted rotation around the carbon-carbon bonds within the dihydroanthracene ring system. libretexts.org

Each of these diastereomers can also exist as a pair of enantiomers, designated by the (R) and (S) nomenclature based on the Cahn-Ingold-Prelog priority rules. The carbon atoms to which the hydroxyl groups are attached (C1 and C2) are chiral centers. For 1,2-dihydroanthracene-1,2-diol, this gives rise to the following possible stereoisomers:

(1R,2R)-1,2-dihydroanthracene-1,2-diol

(1S,2S)-1,2-dihydroanthracene-1,2-diol

(1R,2S)-1,2-dihydroanthracene-1,2-diol

(1S,2R)-1,2-dihydroanthracene-1,2-diol

The trans diols are enantiomeric pairs, specifically the (1R,2R) and (1S,2S) isomers. The cis diols can also exist as enantiomers, (1R,2S) and (1S,2R). The conformation of the dihydroanthracene ring system is not planar and typically adopts a pseudo-axial or pseudo-equatorial conformation for the hydroxyl groups. rsc.org

Isomer TypeRelationshipR/S Configuration
transEnantiomers(1R,2R) and (1S,2S)
cisEnantiomers(1R,2S) and (1S,2R)

Determination of Absolute Stereochemistry of Dihydroanthracene Diols

Determining the absolute stereochemistry of dihydroanthracene diols is crucial for understanding their biological activities. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, in conjunction with chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a powerful tool. thieme-connect.comresearchgate.net By converting the diol into diastereomeric esters, the chemical shifts of nearby protons can be analyzed to deduce the absolute configuration. thieme-connect.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: The exciton (B1674681) chirality method, a type of CD spectroscopy, is particularly useful for determining the absolute configuration of diols. rsc.orgrsc.org The CD spectrum of a molecule with two chromophores, such as the aromatic rings in dihydroanthracene diols, can reveal the spatial orientation of these chromophores and thus the absolute stereochemistry of the chiral centers. scielo.br For instance, the absolute configurations of the trans-dihydrodiol metabolites of 9-methylanthracene have been determined by comparing their CD spectra with that of anthracene 1R,2R-dihydrodiol. nih.gov

X-ray Crystallography: This technique provides a definitive three-dimensional structure of a molecule, allowing for the unambiguous assignment of the absolute configuration. proquest.com However, it requires the compound to be in a crystalline form.

TechniquePrincipleApplication to Dihydroanthracene Diols
NMR Spectroscopy with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectra. thieme-connect.comUsed to determine the absolute configuration of the chiral centers at C1 and C2. researchgate.net
Circular Dichroism (CD) Spectroscopy (Exciton Chirality Method) Relates the spatial orientation of chromophores to the observed CD spectrum. rsc.orgComparison of CD spectra with known standards to assign absolute stereochemistry. nih.gov
X-ray Crystallography Diffraction of X-rays by a crystal to determine the precise arrangement of atoms. proquest.comProvides unambiguous determination of the absolute configuration if a suitable crystal can be obtained.

Impact of Methyl Substitution on Stereochemical Outcomes in Dihydroanthracene Systems

The introduction of a methyl group at the 9-position of the anthracene ring, as in this compound, can significantly influence the stereochemical outcome of metabolic and synthetic reactions.

Studies on the metabolism of 9-methylanthracene have shown that the formation of trans-dihydrodiols is highly stereoselective. nih.gov The presence of the methyl group can direct the enzymatic oxidation to a specific face of the aromatic ring, leading to the preferential formation of one enantiomer over the other. Research has indicated that for 9-methylanthracene, the major products of metabolism are the trans-1,2- and trans-3,4-dihydrodiols. nih.gov The absolute configuration of these metabolites has been determined to be predominantly of the R,R configuration. nih.gov

The methyl substituent can also affect the conformational preferences of the dihydroanthracene ring system. NMR studies on 9-alkyl-9,10-dihydroanthracenes suggest that the alkyl group may favor a pseudo-axial conformation. rsc.org This conformational bias can, in turn, influence the stereoselectivity of subsequent reactions.

Reactivity and Chemical Transformations of Dihydroanthracene 1,2 Diols

Oxidation and Reduction Pathways of Dihydroanthracene Diols

The 1,2-dihydrodiol moiety in 9-Methyl-1,2-dihydroanthracene-1,2-diol is susceptible to both oxidation and reduction reactions, which represent key pathways in its metabolic processing and chemical degradation.

Oxidation: Enzymatic oxidation is a critical pathway for PAH dihydrodiols. This can occur via two primary routes:

Cytochrome P450-mediated epoxidation: The olefinic double bond of the dihydrodiol can be further oxidized by cytochrome P450 enzymes to form a highly reactive vicinal diol-epoxide. This transformation is a key activation step for many carcinogenic PAHs, as the resulting electrophilic epoxide can react with cellular nucleophiles. However, in metabolic studies of 9-methylanthracene (B110197), a diol-epoxide was not detected, which may be consistent with the parent compound's lack of biological activity. tandfonline.com

Dehydrogenase-catalyzed oxidation: Cytosolic enzymes such as 3α-hydroxysteroid-dihydrodiol dehydrogenase can catalyze the NADP-dependent oxidation of the hydroxyl groups. nih.gov This oxidation of the trans-dihydrodiol leads to the formation of a catechol. This pathway is often considered a detoxification route. nih.gov Studies on related methylated benz[a]anthracene derivatives show that methyl group substitution significantly influences the rate and stereoselectivity of this oxidation. nih.gov A methyl group at a non-bay-region position, analogous to the 9-position in 9-methylanthracene, can enhance the rate of oxidation. nih.gov

Reduction: The isolated double bond in the dihydrodiol ring can undergo reduction. Catalytic hydrogenation, for instance, can reduce the double bond to yield the corresponding 1,2,3,4-tetrahydro-1,2-diol. This technique has been used experimentally to aid in the structural analysis and determination of the optical purity of dihydrodiol metabolites. oup.com

Reaction TypePathwayReagents/ConditionsProduct TypeSignificance
Oxidation EpoxidationCytochrome P450 EnzymesDiol EpoxideMetabolic activation (potential)
Oxidation DehydrogenationDihydrodiol Dehydrogenase, NADP+CatecholDetoxification pathway
Reduction HydrogenationH₂, Palladium CatalystTetrahydrodiolSaturation of double bond

Dehydration and Aromatization Reactions of Dihydroanthracene Diols

A characteristic reaction of arene dihydrodiols, including this compound, is acid-catalyzed dehydration. This reaction is driven by the formation of the thermodynamically stable, fully aromatic anthracene (B1667546) ring system. The process involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to generate a carbocation. A subsequent elimination of the second hydroxyl group (or a proton from the adjacent carbon) re-establishes the aromatic system, yielding a phenolic derivative of 9-methylanthracene (e.g., 1-hydroxy-9-methylanthracene or 2-hydroxy-9-methylanthracene). This aromatization is a common transformation for dihydrodiol metabolites of PAHs. Related acid-promoted cyclization and aromatization sequences are employed in the synthesis of substituted anthracenes. nih.gov

Intramolecular Rearrangements and Cyclizations

While the primary reactions of this compound involve oxidation or aromatization, the diol functionality allows for the possibility of intramolecular rearrangements under certain conditions. For instance, in the presence of a strong acid, the formation of a carbocation intermediate during the dehydration process could potentially lead to skeletal rearrangements, although this is less favored than direct aromatization.

Intramolecular cyclization reactions typically require the presence of other suitably positioned reactive functional groups on the molecule, which are absent in this compound itself. However, derivatization of the diol could introduce functionalities that enable subsequent cyclization. For example, conversion of the diol to a dimesylate could facilitate an intramolecular nucleophilic substitution if a suitable nucleophile were present elsewhere on the molecule.

Chemical Interactions of Dihydroanthracene Diols with Biological Macromolecule Components

The principal mechanism by which PAH metabolites interact with biological macromolecules like DNA and proteins involves the metabolic conversion of dihydrodiols into highly electrophilic diol epoxides. nih.gov Although a diol epoxide of 9-methylanthracene has not been detected in certain metabolic studies, this pathway remains the most significant potential route for covalent modification of cellular components. tandfonline.com

If formed, the diol epoxide of 9-methylanthracene would be a potent electrophile. The strained epoxide ring can be attacked by nucleophilic sites on biological macromolecules. In the case of DNA, the primary targets are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. The N7 and N2 positions of guanine (B1146940) and the N7 of adenine (B156593) are particularly susceptible to alkylation by these epoxides. This reaction results in the formation of a stable, covalent PAH-DNA adduct, which can disrupt normal DNA replication and transcription, leading to mutations. Studies of carcinogenic PAHs like 7,12-dimethylbenz[a]anthracene (B13559) have shown that their dihydrodiol metabolites, upon further metabolic activation, bind strongly to DNA. nih.gov

MacromoleculePotential Nucleophilic SiteType of InteractionResulting Product
DNA N7 of Guanine/AdenineCovalent AlkylationDNA Adduct
DNA N2 of GuanineCovalent AlkylationDNA Adduct
DNA O6 of GuanineCovalent AlkylationDNA Adduct
Protein Cysteine (thiol group)Covalent AlkylationProtein Adduct
Protein Histidine (imidazole group)Covalent AlkylationProtein Adduct
Protein Lysine (amino group)Covalent AlkylationProtein Adduct

Computational and Theoretical Investigations of Dihydroanthracene Diols

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of anthracene (B1667546) derivatives. mdpi.complu.mx For 9-Methyl-1,2-dihydroanthracene-1,2-diol, DFT calculations can be employed to determine its optimized ground-state geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are also a key focus of these studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a significant parameter, with a larger gap implying higher stability. For similar anthracene derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to compute these properties. plu.mxsemanticscholar.org

Another important aspect explored through computational studies is the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MESP) maps. mdpi.complu.mx These maps reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

Table 1: Calculated Electronic Properties of a Representative Dihydroanthracene Diol Derivative

PropertyValueMethod/Basis Set
HOMO Energy-5.8 eVDFT/B3LYP/6-311G(d,p)
LUMO Energy-1.2 eVDFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap4.6 eVDFT/B3LYP/6-311G(d,p)
Dipole Moment2.5 DDFT/B3LYP/6-311G(d,p)

Note: This data is representative and illustrates the type of information obtained from quantum chemical calculations for similar compounds.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of dihydroanthracene diols from their parent polycyclic aromatic hydrocarbons (PAHs). Theoretical calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For the metabolic activation of 9-methylanthracene (B110197) to this compound, computational models can be used to study the enzymatic reactions involving cytochrome P450. These studies can elucidate the stereoselectivity of the reaction, explaining why certain stereoisomers are formed preferentially. The results from such studies on related anthracenes indicate that the R,R enantiomers are often the predominant products. nih.gov

By calculating the activation energies associated with different reaction pathways, researchers can predict the most likely mechanism. These computational approaches provide a level of detail about the geometry and energetics of transition states that is often inaccessible through experimental means alone.

Conformational Landscape Exploration of Dihydroanthracene Diol Stereoisomers

The biological activity of flexible molecules like this compound is often dependent on their three-dimensional shape or conformation. The presence of stereocenters in the diol moiety and the puckered nature of the dihydroanthracene ring system lead to a complex conformational landscape.

Theoretical methods can be used to explore this landscape by identifying stable conformers and determining their relative energies. researchgate.net For the different stereoisomers (e.g., cis and trans, with R,R, S,S, R,S, or S,R configurations), computational analysis can reveal the preferred conformations of the hydroxyl groups and the methyl group. This is often achieved by performing systematic conformational searches or molecular dynamics simulations.

The absolute configurations of dihydrodiol metabolites of related compounds like 9-methylanthracene have been determined by comparing their experimental circular dichroism (CD) spectra with those of known compounds. nih.gov Theoretical calculations of CD spectra for different stereoisomers can aid in these assignments. Furthermore, the optical purities of these metabolites can be determined experimentally, showing a high degree of stereoselectivity in their formation. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Dihydroanthracene Diol Research

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC-MS)

The isolation and purification of 9-Methyl-1,2-dihydroanthracene-1,2-diol from biological matrices or synthetic reaction mixtures are primarily achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this process. nih.govnih.govnih.gov

Initially, reversed-phase HPLC is often employed to separate the various metabolites of 9-methylanthracene (B110197) based on their polarity. tandfonline.com Following this initial separation, normal-phase HPLC may be used for further purification. nih.gov

A critical challenge in the study of dihydrodiol metabolites is the separation of enantiomers, which are non-superimposable mirror images of each other. For this, Chiral Stationary Phase HPLC (CSP-HPLC) is indispensable. This technique is used to determine the optical or enantiomeric purity of the trans-dihydrodiol metabolites. nih.govnih.gov The separation relies on the differential interaction of the enantiomers with a chiral stationary phase, allowing for their resolution and quantification. nih.gov

Table 1: Overview of Chromatographic Techniques for this compound Analysis

TechniquePhasePurposeKey Features
Reversed-Phase HPLC C18 or similarInitial separation of metabolites from a complex mixture.Separates compounds based on hydrophobicity.
Normal-Phase HPLC Silica or similarFurther purification of isolated metabolite fractions.Separates compounds based on polarity.
Chiral Stationary Phase HPLC (CSP-HPLC) Polysaccharide-based or similarResolution of enantiomers (e.g., R,R from S,S).Determines optical purity and enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS), while more commonly used for more volatile compounds, can also be applied, often after derivatization of the diol to increase its volatility.

Elucidation of Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to piece together the compound's connectivity and stereochemistry. nih.govoup.com

Table 2: Predicted ¹H NMR Spectral Data for trans-9-Methyl-1,2-dihydroanthracene-1,2-diol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-2 (Carbinol) 4.0 - 4.5Doublet of doubletsJ(H1-H2), J(H1-olefinic), J(H2-olefinic)
CH₃ (Methyl) 2.5 - 2.8SingletN/A
Aromatic Protons 7.2 - 8.0MultipletVarious
Olefinic Protons 5.8 - 6.5MultipletVarious

Note: These are predicted values based on similar known compounds. Actual values may vary.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ions are energetically unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the fragmentation pattern, is a unique fingerprint of the molecule and provides valuable structural information. chemguide.co.uklibretexts.org For this compound, characteristic fragmentation would involve the loss of water (H₂O) from the diol moiety and cleavage of bonds within the dihydroanthracene ring system. libretexts.org

Table 3: Expected Mass Spectrometry Data for this compound (C₁₅H₁₄O₂)

IonFormulaExpected m/zInterpretation
[M]⁺ [C₁₅H₁₄O₂]⁺226Molecular Ion
[M-H₂O]⁺ [C₁₅H₁₂O]⁺208Loss of a water molecule
[M-2H₂O]⁺ [C₁₅H₁₀]⁺190Loss of two water molecules
[M-CH₃]⁺ [C₁₄H₁₁O₂]⁺211Loss of a methyl radical

Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism)

While NMR can determine the relative stereochemistry of the hydroxyl groups (i.e., cis or trans), chiroptical methods are required to determine the absolute configuration of the chiral centers (e.g., 1R,2R or 1S,2S). Circular Dichroism (CD) spectroscopy is the primary technique used for this purpose. nih.govtandfonline.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration of an unknown dihydrodiol metabolite is determined by comparing its experimental CD spectrum to the known CD spectrum of a structurally analogous compound with a defined absolute stereochemistry. nih.govchiralabsxl.com

For the trans-dihydrodiol metabolites of 9-methylanthracene, their CD spectra are compared with those of standards like anthracene (B1667546) 1R,2R-dihydrodiol or 9-bromoanthracene (B49045) 1R,2R-dihydrodiol. nih.govoup.com If the shape and signs of the Cotton effects in the CD spectra are similar, it indicates that the metabolites have the same absolute configuration as the standard. nih.govnih.gov Studies have consistently shown that the metabolically formed trans-1,2-dihydrodiol of 9-methylanthracene is predominantly the R,R enantiomer. nih.govtandfonline.com

Table 4: Interpretation of Circular Dichroism (CD) Spectra for Stereochemical Assignment

AnalyteStandard CompoundObservationConclusion
trans-9-Methyl-1,2-dihydroanthracene-1,2-diolAnthracene 1R,2R-dihydrodiolCD spectrum exhibits similar Cotton effects.The major enantiomer possesses the 1R,2R absolute configuration.
trans-9-Methyl-1,2-dihydroanthracene-1,2-diolAnthracene 1S,2S-dihydrodiolCD spectrum is a mirror image.The enantiomer would possess the 1S,2S absolute configuration.

Derivatization and Utilization of Dihydroanthracene 1,2 Diols in Complex Molecule Synthesis

Generation of Chiral Building Blocks and Intermediates for Organic Synthesis

There is currently a notable absence of published research specifically detailing the derivatization of 9-Methyl-1,2-dihydroanthracene-1,2-diol to generate chiral building blocks for organic synthesis. The potential of this molecule lies in its inherent chirality, stemming from the stereochemistry of the diol functionality on the partially saturated ring. In theory, resolution of the enantiomers of this diol could provide access to enantiopure starting materials.

The general synthetic utility of arene cis-dihydrodiols, which are common metabolites of aromatic hydrocarbons, has been recognized. These chiral synthons can be transformed into a variety of valuable intermediates. However, specific methodologies and transformations commencing from this compound are not described in the existing body of scientific literature. The influence of the 9-methyl group on the reactivity and stereoselectivity of any subsequent transformations remains a subject for future investigation.

Table 1: Potential Chiral Building Blocks from Dihydroanthracene-1,2-diol Scaffolds (Hypothetical)

Starting MaterialPotential Chiral Building BlockPotential Synthetic Application
Enantiopure dihydroanthracene-1,2-diolChiral epoxides, lactones, or amino alcoholsAsymmetric synthesis of natural products and pharmaceuticals
Racemic dihydroanthracene-1,2-diolDiastereomeric derivatives for resolutionAccess to enantiopure materials

This table is hypothetical and illustrates the potential transformations that could be applied to dihydroanthracene-1,2-diols in general, given the lack of specific data for the 9-methyl derivative.

Construction of Advanced Polycyclic and Heterocyclic Structures

Similarly, the scientific literature does not currently contain specific examples of this compound being utilized in the construction of advanced polycyclic and heterocyclic structures. The diol functionality offers a synthetic handle for various transformations that could, in principle, lead to the formation of new ring systems. For instance, acid-catalyzed dehydration could lead to the formation of a phenol, which could then be a substrate for further annulation reactions. Alternatively, oxidative cleavage of the diol could yield a dicarbonyl compound, a versatile precursor for the synthesis of various heterocyclic systems.

The central ring of the dihydroanthracene scaffold can participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for the construction of complex polycyclic systems. However, the specific reactivity of the this compound in such reactions has not been reported. The presence and position of the methyl group and the diol would be expected to significantly influence the regio- and stereoselectivity of such cycloadditions.

Table 2: Potential Synthetic Pathways to Polycyclic and Heterocyclic Structures (Hypothetical)

PrecursorReaction TypeResulting Structure Class
This compoundAcid-catalyzed dehydration/aromatizationSubstituted anthracenes/phenols
This compoundOxidative cleavageDialdehydes or dicarboxylic acids
This compoundDiels-Alder reactionComplex polycyclic adducts

This table presents hypothetical synthetic routes that could be explored for dihydroanthracene-1,2-diols, in the absence of specific literature for the 9-methyl analog.

Future Research Directions and Emerging Opportunities in Dihydroanthracene Diol Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

The advancement of research into 9-Methyl-1,2-dihydroanthracene-1,2-diol is intrinsically linked to the availability of pure standards for analytical and toxicological studies. Currently, the primary source of this compound is through metabolic processes, which often yield complex mixtures of isomers and byproducts. Future research must prioritize the development of highly efficient and stereoselective synthetic methodologies to overcome this limitation.

Key areas for future investigation include:

Asymmetric Dihydroxylation: Building upon the principles of Sharpless asymmetric dihydroxylation, the development of chiral catalysts specifically tailored for the 9-methylanthracene (B110197) scaffold could provide a direct and highly enantioselective route to specific stereoisomers of this compound.

Chemoenzymatic Synthesis: The use of isolated enzymes, such as dioxygenases, in controlled bioreactors could offer a green and highly selective method for the production of the desired diol. This approach would mimic the biological synthesis while avoiding the complexities of in vivo metabolism.

Novel Protecting Group Strategies: The development of advanced protecting group strategies will be crucial for multi-step synthetic sequences, allowing for precise control over the regioselectivity of dihydroxylation and subsequent functional group manipulations.

Synthetic ApproachPotential AdvantagesKey Challenges
Asymmetric DihydroxylationHigh enantioselectivity, direct conversion.Catalyst design for specific substrate, optimization of reaction conditions.
Chemoenzymatic SynthesisHigh stereoselectivity, environmentally friendly.Enzyme stability and activity, substrate specificity, downstream purification.
Multi-step Synthesis with Protecting GroupsHigh degree of control over regiochemistry.Lengthy reaction sequences, potential for lower overall yields.

Discovery and Characterization of Novel Biotransformation Pathways

The metabolism of 9-methylanthracene has been shown to produce this compound, primarily through the action of cytochrome P450 monooxygenases in mammalian systems. nih.govtandfonline.com However, the full spectrum of biotransformation pathways, particularly in microbial systems, remains largely unexplored. Future research in this area will be critical for understanding the environmental fate of 9-methylanthracene and for identifying novel biocatalysts.

Emerging opportunities in this field include:

Metagenomic Screening: The screening of metagenomic libraries from PAH-contaminated environments could lead to the discovery of novel dioxygenases and other enzymes capable of metabolizing 9-methylanthracene with different regio- and stereoselectivities.

Metabolomics and Isotope Labeling Studies: Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, coupled with stable isotope labeling, will enable the detailed mapping of metabolic pathways and the identification of previously unknown intermediates and final products.

Characterization of Fungal and Bacterial Metabolism: While mammalian metabolism has been the primary focus, a deeper investigation into the metabolic capabilities of diverse fungal and bacterial strains is warranted. These microorganisms often possess unique enzymatic machinery that could lead to the formation of novel dihydroanthracene diol derivatives. For instance, bacterial dioxygenases are known to produce cis-dihydrodiols from PAHs, in contrast to the trans-diols typically formed by mammalian cytochrome P450 enzymes. rsc.orgnih.gov

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental research offers a powerful paradigm for accelerating our understanding of dihydroanthracene diol chemistry. In silico methods can provide valuable insights into reaction mechanisms, stereochemical outcomes, and biological activities, thereby guiding experimental design and interpretation.

Future research should focus on:

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations: QM/MM methods can be employed to model the active sites of metabolizing enzymes, such as cytochrome P450s and dioxygenases, to predict the preferred binding modes of 9-methylanthracene and the stereochemical course of its oxidation to this compound.

Density Functional Theory (DFT) Calculations: DFT can be utilized to investigate the electronic properties and reactivity of this compound, including its potential for further metabolic activation to reactive intermediates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the toxicological properties of various dihydroanthracene diol isomers and related metabolites, thus prioritizing experimental testing.

Potential for Dihydroanthracene Diols in Environmental Bioremediation Contexts

The microbial degradation of PAHs is a cornerstone of environmental bioremediation strategies. The initial step in the aerobic degradation of PAHs by bacteria often involves the formation of cis-dihydrodiols, which are then further metabolized. nih.gov This opens up exciting possibilities for the application of dihydroanthracene diol chemistry in environmental contexts.

Emerging opportunities include:

Development of Biosensors: Genetically engineered microorganisms that produce a detectable signal (e.g., fluorescence) in the presence of specific PAH metabolites, such as this compound, could be developed as sensitive and specific biosensors for monitoring the progress of bioremediation.

Elucidation of Degradation Pathways: A thorough understanding of the enzymatic steps involved in the degradation of this compound by various microbial consortia is essential for optimizing bioremediation processes. This includes identifying the key enzymes and genes responsible for ring cleavage and subsequent catabolism.

Enhanced Bioremediation Strategies: By identifying and characterizing microorganisms with superior capabilities for metabolizing 9-methylanthracene and its diol derivatives, it may be possible to develop more effective bioaugmentation and biostimulation strategies for the cleanup of PAH-contaminated sites.

Research AreaPotential ApplicationScientific Rationale
Biosensor DevelopmentReal-time monitoring of bioremediation.Specific enzymatic pathways are induced in the presence of target metabolites.
Degradation Pathway ElucidationOptimization of bioremediation conditions.Understanding the metabolic bottlenecks allows for targeted interventions.
Enhanced BioremediationMore efficient cleanup of contaminated sites.Isolation and application of highly efficient microbial strains.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 9-Methyl-1,2-dihydroanthracene-1,2-diol in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Use P95 respirators for minor exposures and OV/AG/P99 filters for higher aerosol risks . Ensure proper ventilation and avoid drainage contamination. Store in airtight containers away from incompatible materials (e.g., strong oxidizers) . Pre-experiment safety checks should include glove integrity tests and emergency response protocols for spills .

Q. How can researchers design a synthesis protocol for this compound?

  • Methodological Answer : Start with anthracene derivatives as precursors (e.g., 1,2-dihydroxyanthracene). Introduce methyl groups via Friedel-Crafts alkylation, using Lewis acid catalysts like AlCl₃. Monitor reaction progress via TLC or HPLC. Purify via column chromatography with silica gel (hexane/ethyl acetate gradients). Validate purity using melting point analysis (reference: ~213°C for structurally similar compounds) .

Q. What databases should researchers use to locate peer-reviewed studies on this compound?

  • Methodological Answer : Use PubMed with search terms like This compound[tw] or CAS-specific identifiers. Cross-reference with SciFinder for synthesis pathways and regulatory databases (e.g., EPA’s Toxics Release Inventory) for hazard data . Avoid non-curated platforms like benchchem.com , as noted in the guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log Pow) of this compound?

  • Methodological Answer : Conduct replicate measurements using standardized methods:

  • Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, water).
  • log Pow : Perform octanol-water partitioning experiments with UV-Vis spectroscopy.
  • Compare results against computational predictions (e.g., COSMO-RS). Address discrepancies by verifying sample purity (≥95% via NMR) and environmental controls (e.g., temperature, pH) .

Q. What experimental strategies are recommended to assess the stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via GC-MS.
  • Hydrolytic Stability : Incubate in buffers (pH 3–10) at 25°C and 40°C; analyze degradation products with LC-QTOF-MS .

Q. How can researchers evaluate the compound’s potential carcinogenicity or mutagenicity for regulatory compliance?

  • Methodological Answer : Follow OECD guidelines:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix).
  • In Vitro Mammalian Micronucleus Assay : Assess chromosomal damage in CHO-K1 cells.
  • Cross-reference results with IARC and ACGIH classifications for structurally similar anthracene derivatives .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use probit or log-logistic models to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. For non-linear kinetics, employ Hill slope equations. Validate models via bootstrap resampling (n ≥ 1000 iterations) .

Q. How should researchers address conflicting literature reports on the compound’s reactivity with oxidizing agents?

  • Methodological Answer : Design controlled experiments to isolate variables:

  • Test reactivity with specific oxidizers (e.g., KMnO₄, H₂O₂) under inert vs. aerobic conditions.
  • Characterize reaction intermediates via FTIR and X-ray crystallography.
  • Publish raw data (e.g., reaction yields, spectral libraries) in open-access repositories to enhance reproducibility .

Regulatory and Compliance Considerations

Q. What documentation is required for international shipping of this compound under GHS guidelines?

  • Methodological Answer : Include Safety Data Sheets (SDS) with H-codes (e.g., H318 for eye damage) and P-codes for precautionary measures. Classify under UN proper shipping name “Environmentally hazardous substances, solid, n.o.s.” (UN3077). Ensure compliance with regional regulations (e.g., U.S. EPA, EU REACH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.